![molecular formula C20H22N2O3S B2699259 Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 919975-91-0](/img/structure/B2699259.png)
Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate” is a complex organic compound. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a phenoxy group, which is a phenol group with an attached oxygen . The compound also contains a methylthio group and an acetate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the phenoxy group, and the acetate group. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents .Scientific Research Applications
Polymer Chemistry and Reactive Polymers
Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate can serve as a precursor for functional (meth)acrylates. These reactive esters are essential in polymer chemistry. Here’s how:
Functionalization of Polymers: Reactive polymers find applications as polymeric reagents or supports in biochemical and chemical processes. By binding functional groups to the structure of certain monomers, researchers can create purpose-specific polymers. Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate contributes to this functionalization process .
Cytotoxicity Studies and Drug Development
The compound’s unique structure makes it interesting for drug development:
- Lyngbyabellin A Derivatives : Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate contains a thiazole unit similar to that found in Lyngbyabellin A, a cyclic depsipeptide. Researchers have synthesized derivatives of Lyngbyabellin A using this compound. These derivatives exhibit moderate cytotoxicity against cancer cells (KB and LoVo cells) .
Organic Synthesis and Hantzsch Reaction
The compound participates in organic synthesis:
- Hantzsch Condensation : Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate can be involved in Hantzsch condensation reactions. For example, it can react with aminocrotonate derivatives and methoxybenzaldehydes to form dihydropyridine derivatives .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-8-9-16(12-15(14)2)25-10-11-26-20-21-17-6-4-5-7-18(17)22(20)13-19(23)24-3/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUYEWDSAHREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.